molecular formula C10H15ClN2 B1652419 4-(Piperidin-2-yl)pyridine dihydrochloride CAS No. 143924-49-6

4-(Piperidin-2-yl)pyridine dihydrochloride

Cat. No.: B1652419
CAS No.: 143924-49-6
M. Wt: 198.69
InChI Key: KSRKXXXJJOFHIY-UHFFFAOYSA-N
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Description

4-(Piperidin-2-yl)pyridine dihydrochloride (CAS: 143924-47-4) is a heterocyclic organic compound with the molecular formula C₁₀H₁₄N₂·2HCl and a molecular weight of 234.07 g/mol . It consists of a pyridine ring linked to a piperidine moiety at the 4-position, with two hydrochloride counterions enhancing its stability and solubility. This compound is classified as an industrial-grade chemical with 99% purity and is utilized in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . Its structural versatility makes it a valuable scaffold in medicinal chemistry for drug discovery and optimization.

Properties

IUPAC Name

4-piperidin-2-ylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;;/h4-5,7-8,10,12H,1-3,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGJMWVPVOYFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-2-yl)pyridine dihydrochloride typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-2-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neuropharmacology

The compound has gained attention for its interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in various neurological functions. Research indicates that 4-(Piperidin-2-yl)pyridine dihydrochloride may act as a partial agonist at specific nAChR subtypes, influencing neurotransmission related to learning and memory.

Case Study: Neurodegenerative Diseases
A study explored the potential of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to modulate cholinergic activity positions it as a candidate for further investigation in therapeutic contexts .

Insecticidal Properties

The compound exhibits insecticidal properties, showing effectiveness against pests like aphids and mosquitoes. Its mechanism likely involves disrupting neurotransmission in target insects, similar to its action in mammals.

Case Study: Agricultural Applications
Research has demonstrated the efficacy of this compound in controlling pest populations, suggesting its potential as a biopesticide. Further studies are necessary to evaluate its safety and environmental impact .

Pain Management

Recent advancements indicate that derivatives of piperidine, including this compound, have promising applications in pain management through their action on histamine receptors.

Case Study: Dual Receptor Activity
A study highlighted the dual activity of piperidine-based compounds on histamine H3 and sigma-1 receptors, showcasing their potential in treating nociceptive and neuropathic pain .

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

a. 2-(Piperidin-2-yl)pyridine Dihydrochloride (CAS: 143924-44-1)
  • Structural Difference : Positional isomer with pyridine attached at the 2-position of piperidine.
  • Impact : Altered steric and electronic properties may influence receptor binding in biological systems.
b. 3-Bromo-5-(Piperidin-2-yl)pyridine Dihydrochloride
  • Structural Difference : Bromine substituent on the pyridine ring.
  • Impact : Bromine enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Intermediate in synthesizing brominated APIs or ligands for metal catalysts .
c. 4-(1-Methyl-1H-imidazol-2-ylmethyl)-Piperidine Dihydrochloride (CAS: 1032758-55-6)
  • Structural Difference : Imidazole ring attached via a methyl group.
  • Applications : Likely used in kinase inhibitors or antimicrobial agents .
d. (R)-2-(Piperidin-2-yl)pyridine Dihydrochloride (Synonym in CAS: 146013807)
  • Structural Difference : Chiral center introduced via a 4-chlorobenzyl-pyrrolopyrimidine group.
  • Impact : Enantioselectivity in biological activity; higher molecular weight (378.3 g/mol).
  • Applications: Potential use in targeted cancer therapies .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Substituents
4-(Piperidin-2-yl)pyridine diHCl 234.07 Not reported Water-soluble Piperidine-pyridine
3-Bromo-5-(piperidin-2-yl)pyridine diHCl ~328 (estimated) Not reported Moderate solubility Bromine, pyridine
4-(1-Methylimidazol-2-ylmethyl)-piperidine diHCl 265.18 Not reported Hydrophilic Imidazole-methyl
(R)-2-(Piperidin-2-yl)pyridine diHCl 378.3 Not reported Likely polar Chlorobenzyl, pyrrolopyrimidine

Notes:

  • Melting points for similar pyridine-piperidine derivatives range from 268–287°C , indicating high thermal stability .
  • Solubility trends correlate with substituent polarity; bromine reduces solubility compared to hydrophilic imidazole groups .

Biological Activity

4-(Piperidin-2-yl)pyridine dihydrochloride is a chemical compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article will explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring attached to a pyridine moiety, contributing to its unique pharmacological profile. The dihydrochloride form enhances solubility and bioavailability, making it suitable for biological studies.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for its antimicrobial effects.

2. Receptor Binding Affinity

This compound has been studied for its interaction with several receptor types, particularly histamine receptors and sigma receptors. Dual binding activity has been noted, which may contribute to its potential use in treating nociceptive and neuropathic pain. The piperidine moiety plays a crucial role in binding affinity due to its structural characteristics that facilitate interactions within receptor binding pockets .

Case Study: Antinociceptive Effects

A study explored the antinociceptive effects of compounds related to this compound. The findings demonstrated that these compounds could effectively reduce pain responses in animal models, indicating their potential for pain management therapies .

CompoundIC50 (nM)Target Receptor
This compound15Sigma-1 receptor
KSK686.2Histamine H3 receptor

Research on Antiparasitic Activity

Another significant area of research involves the compound's activity against malaria parasites. In vitro studies have shown that modifications of the piperidine structure can enhance activity against Plasmodium falciparum, with certain derivatives exhibiting lower EC50 values than standard antimalarial drugs .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound acts as a ligand for histamine and sigma receptors, influencing neurotransmitter release and pain pathways.
  • Cellular Interference : Its antimicrobial activity is linked to the disruption of essential cellular processes in bacteria, such as cell wall synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-2-yl)pyridine dihydrochloride
Reactant of Route 2
4-(Piperidin-2-yl)pyridine dihydrochloride

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